molecular formula C9H9ClN2O3 B1434776 3-(2-Chloro-6-nitrophenoxy)azetidine CAS No. 1701736-27-7

3-(2-Chloro-6-nitrophenoxy)azetidine

Cat. No.: B1434776
CAS No.: 1701736-27-7
M. Wt: 228.63 g/mol
InChI Key: PFENZWSHWIWRFY-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-nitrophenoxy)azetidine is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chloro and nitro group attached to a phenoxy ring, and an azetidine ring. It is widely used in fields such as pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-nitrophenoxy)azetidine typically involves the reaction of 2-chloro-6-nitrophenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of azetidine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-nitrophenoxy)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinones or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with various functional groups replacing the chloro group.

    Reduction: 3-(2-Amino-6-nitrophenoxy)azetidine.

    Oxidation: Oxidized derivatives of the phenoxy ring.

Scientific Research Applications

3-(2-Chloro-6-nitrophenoxy)azetidine has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-nitrophenoxy)azetidine is influenced by its structural features. The azetidine ring, due to its ring strain, is reactive and can participate in various chemical transformations. The chloro and nitro groups also contribute to its reactivity and interactions with other molecules. The compound can interact with molecular targets such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-nitrophenoxy)aziridine
  • 3-(2-Chloro-6-nitrophenoxy)pyrrolidine
  • 3-(2-Chloro-6-nitrophenoxy)piperidine

Uniqueness

3-(2-Chloro-6-nitrophenoxy)azetidine is unique due to its azetidine ring, which imparts distinct reactivity compared to other similar compounds. The combination of the chloro and nitro groups with the azetidine ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(2-chloro-6-nitrophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-7-2-1-3-8(12(13)14)9(7)15-6-4-11-5-6/h1-3,6,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFENZWSHWIWRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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